molecular formula C31H42N2O4 B11638264 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11638264
M. Wt: 506.7 g/mol
InChI Key: QEOUJSVOZWGKES-BYCLXTJYSA-N
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Description

5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a diethylaminoethyl group, and a hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the tert-butylphenyl, diethylaminoethyl, and hydroxybenzoate groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-TERT-BUTYLPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(3-METHYL-4-ETHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.

Properties

Molecular Formula

C31H42N2O4

Molecular Weight

506.7 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C31H42N2O4/c1-8-19-37-25-16-13-23(20-21(25)4)28(34)26-27(22-11-14-24(15-12-22)31(5,6)7)33(30(36)29(26)35)18-17-32(9-2)10-3/h11-16,20,27,34H,8-10,17-19H2,1-7H3/b28-26+

InChI Key

QEOUJSVOZWGKES-BYCLXTJYSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)C(C)(C)C)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)C(C)(C)C)O)C

Origin of Product

United States

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